[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine
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Overview
Description
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine is a complex organic compound that features a quinoline ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine typically involves multi-step organic reactions. One common method involves the cyclization of 2’-nitro-4-methoxychalcone using formic acid as a carbon monoxide surrogate . This reaction is catalyzed by ruthenium or palladium complexes and can be performed in a thick-walled glass tube without the need for pressurized carbon monoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reductive cyclization of nitrochalcones to quinolones.
Substitution: Substitution reactions involving the methoxyphenyl group and the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive agents such as formic acid and acetic anhydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: 2-phenylquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, quinoline derivatives are known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)quinoline .
- 2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid .
- 2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone .
Uniqueness
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine is unique due to its combination of a quinoline ring, a pyridine ring, and a methoxyphenyl group. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C21H17N3O/c1-25-17-8-6-15(7-9-17)20-14-21(23-16-10-12-22-13-11-16)18-4-2-3-5-19(18)24-20/h2-14H,1H3,(H,22,23,24) |
InChI Key |
HNLBWRQTWBSMMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
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